2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-
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Overview
Description
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- involves several steps. One common method includes the reaction of 2-naphthol with 2,6-dimethylaniline in the presence of a sulfonating agent . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the sulfonation process . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted naphthalenes and their derivatives .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- can be compared with other similar compounds, such as:
Naphthalene-2,6-disulfonic acid: This compound has two sulfonic acid groups and is used in similar applications, but it differs in its chemical structure and reactivity.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: This compound has an amino group instead of the dimethylphenylamino group, leading to different chemical properties and applications.
The uniqueness of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- lies in its specific functional groups, which confer distinct reactivity and application potential .
Properties
CAS No. |
23973-67-3 |
---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(2,6-dimethylanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-3-5-12(2)18(11)19-14-7-6-13-8-15(24(21,22)23)10-17(20)16(13)9-14/h3-10,19-20H,1-2H3,(H,21,22,23) |
InChI Key |
GYBJEFAGISHFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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